Cyperotundone

Description

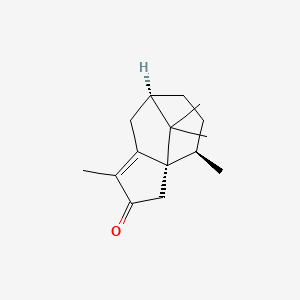

Structure

3D Structure

Properties

IUPAC Name |

(1R,7R,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-9-5-6-11-7-12-10(2)13(16)8-15(9,12)14(11,3)4/h9,11H,5-8H2,1-4H3/t9-,11-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGKXOAUYMWORB-OSQNNJELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC3=C(C(=O)CC13C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2CC3=C(C(=O)C[C@]13C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316512 | |

| Record name | (+)-Cyperotundone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3466-15-7 | |

| Record name | (+)-Cyperotundone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Cyperotundone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyperotundone: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyperotundone, a sesquiterpenoid ketone, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Cyperus genus, a large and diverse group in the Cyperaceae family. The most notable and widely studied source of this compound is the rhizome of Cyperus rotundus L. , commonly known as purple nutsedge.[1][2][3] This plant is considered a weed in many parts of the world, yet it holds a prominent place in traditional medicine systems.[2]

Another significant natural source of this compound is Cyperus articulatus L. , which also contains this sesquiterpenoid in its rhizomes.[4] While C. rotundus remains the primary source for isolation, the presence of this compound in other Cyperus species suggests a broader distribution within the genus.

Quantitative Analysis of this compound and Essential Oil Yield

The concentration of this compound and the overall yield of essential oil from Cyperus species can vary depending on the geographical location of the plant, the specific variety, and the extraction method employed. The following tables summarize key quantitative data from various studies.

Table 1: Essential Oil Yield from Cyperus rotundus Rhizomes Using Hydrodistillation

| Geographical Origin | Plant Part | Extraction Method | Yield (%) | Reference |

| North Kordofan, Sudan (Elrahad) | Rhizomes | Hydrodistillation | 2.9 | [5][6] |

| North Kordofan, Sudan (Bano) | Rhizomes | Hydrodistillation | 1.8 | [5][6] |

| North Kordofan, Sudan (Elobeid) | Rhizomes | Hydrodistillation | 0.6 | [5][6] |

Table 2: Yield of Extracts from Cyperus rotundus Rhizomes Using Various Solvents

| Extraction Method | Solvent | Yield (%) | Reference |

| Soxhlet | 70% Ethanol | 22.72 | [7] |

| Soxhlet | 70% Methanol (B129727) | 3.22 | [7] |

| Soxhlet | 70% Acetone | 1.89 | [7] |

| Soxhlet | Petroleum Ether | 0.133 | [7] |

Table 3: Isolation Yield of this compound

| Source Material | Initial Quantity | Isolation Method | Final Yield of this compound | Purity | Reference |

| Essential oil of C. rotundus | 2.0 g | High-Speed Counter-Current Chromatography | 105.5 mg | >95% |

Experimental Protocols for Isolation

The isolation of this compound from its natural sources typically involves an initial extraction of the essential oil or a crude extract, followed by chromatographic purification.

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This protocol is a common method for obtaining the volatile components, including this compound, from the rhizomes of Cyperus rotundus.

1. Plant Material Preparation:

-

Collect fresh rhizomes of Cyperus rotundus.

-

Clean the rhizomes thoroughly to remove soil and other debris.

-

Air-dry the rhizomes in a well-ventilated area, preferably in the shade, for several days until they are completely dry.

-

Grind the dried rhizomes into a coarse powder using a mechanical grinder.

2. Hydrodistillation:

-

Place a known quantity of the powdered rhizomes (e.g., 500 g) into a large round-bottom flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 2.5 L).

-

Set up a Clevenger-type apparatus for hydrodistillation.

-

Heat the flask to boiling and continue the distillation for a minimum of 3 hours, or until no more oil is collected in the condenser.

3. Oil Collection and Drying:

-

After the apparatus has cooled, carefully collect the separated essential oil from the collection arm of the Clevenger apparatus.

-

Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Store the dried essential oil in a sealed, amber-colored glass vial at 4°C until further purification.

Protocol 2: Isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an efficient liquid-liquid chromatography technique that avoids the use of solid stationary phases, making it ideal for the separation of natural products.

1. HSCCC System Preparation:

-

Prepare a two-phase solvent system consisting of n-hexane, acetonitrile, acetone, and water in a ratio of 7:6:0.5:1.5 (v/v/v/v) .

-

Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

-

Degas both the upper (stationary phase) and lower (mobile phase) layers before use.

2. HSCCC Operation:

-

Fill the multilayer coil of the HSCCC instrument entirely with the upper phase (stationary phase).

-

Set the desired revolution speed of the coil (e.g., 850 rpm) and then pump the lower phase (mobile phase) into the head of the column at a specific flow rate (e.g., 1.5 mL/min).

-

Once hydrodynamic equilibrium is reached (indicated by the emergence of the mobile phase from the tail outlet), the system is ready for sample injection.

3. Sample Injection and Fraction Collection:

-

Dissolve a known amount of the essential oil of C. rotundus (e.g., 2.0 g) in a small volume of the biphasic solvent system.

-

Inject the sample solution into the column through the injection valve.

-

Continuously monitor the effluent using a UV detector (e.g., at 254 nm) and collect fractions at regular intervals.

4. Analysis and Purification:

-

Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

-

Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 3: Isolation of this compound using Silica (B1680970) Gel Column Chromatography

This protocol provides a more traditional and widely accessible method for the purification of this compound from a crude extract.

1. Preparation of the Crude Extract:

-

Macerate the powdered rhizomes of C. rotundus with methanol at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

-

The crude extract can be further fractionated by solvent-solvent partitioning (e.g., with n-hexane, ethyl acetate) to enrich the sesquiterpenoid fraction.

2. Column Preparation:

-

Prepare a glass column of appropriate dimensions.

-

Create a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexane (B92381).[8]

-

Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.[9]

-

Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.[8][9]

-

Pre-elute the column with the initial mobile phase.[8]

3. Sample Loading and Elution:

-

Dissolve the crude extract or a semi-purified fraction in a minimal amount of the initial mobile phase.

-

Carefully load the sample onto the top of the silica gel column.[8]

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[10] A typical gradient could be increasing concentrations of ethyl acetate (B1210297) in hexane (e.g., 98:2, 95:5, 90:10, etc.).

4. Fraction Collection and Analysis:

-

Collect the eluate in small fractions.[10]

-

Monitor the composition of each fraction using TLC, visualizing the spots under UV light or with a suitable staining reagent.[10]

-

Combine the fractions that contain pure this compound, as determined by TLC analysis.

-

Evaporate the solvent from the combined fractions to yield the purified compound.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound.

Inhibitory Effect of this compound and α-Cyperone on the NF-κB Signaling Pathway

This compound and its related compound, α-cyperone, have been shown to exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[11][12][13] This pathway is a central regulator of the inflammatory response.

References

- 1. Cyperus spp.: A Review on Phytochemical Composition, Biological Activity, and Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry, data mining, pharmacology, toxicology and the analytical methods of Cyperus rotundus L. (Cyperaceae): a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. arcjournals.org [arcjournals.org]

- 6. arcjournals.org [arcjournals.org]

- 7. In vitro Antioxidant Potentials of Cyperus rotundus L. Rhizome Extracts and Their Phytochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. column-chromatography.com [column-chromatography.com]

- 11. α-Cyperone (CYP) down-regulates NF-κB and MAPKs signaling, attenuating inflammation and extracellular matrix degradation in chondrocytes, to ameliorate osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. α-Cyperone (CYP) down-regulates NF-κB and MAPKs signaling, attenuating inflammation and extracellular matrix degradation in chondrocytes, to ameliorate osteoarthritis in mice | Aging [aging-us.com]

- 13. α-Cyperone, isolated from the rhizomes of Cyperus rotundus, inhibits LPS-induced COX-2 expression and PGE2 production through the negative regulation of NFκB signalling in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Cyperotundone in Cyperus rotundus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyperotundone, a significant sesquiterpenoid isolated from the rhizomes of Cyperus rotundus, has garnered considerable interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from the central isoprenoid pathway to the final product. It includes a summary of the general classes of enzymes involved, detailed hypothetical experimental protocols for pathway elucidation, and visualizations of the metabolic route and experimental workflows. While the complete enzymatic sequence for this compound biosynthesis in C. rotundus is yet to be fully elucidated, this guide synthesizes current knowledge on eudesmane-type sesquiterpenoid formation to present a robust theoretical framework.

Introduction

Cyperus rotundus L., commonly known as nutgrass, is a perennial weed that is also a rich source of bioactive secondary metabolites, particularly sesquiterpenoids.[1][2] Among these, this compound, an eudesmane-type sesquiterpenoid, is a prominent constituent of the essential oil extracted from the plant's rhizomes.[1][3] Eudesmane (B1671778) sesquiterpenoids are characterized by a bicyclic carbon skeleton, which is derived from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP).[4] The biosynthesis of these complex molecules involves a series of enzymatic reactions, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases (CYP450s).[5] This guide will delineate the proposed biosynthetic pathway of this compound, offering insights into the key enzymatic transformations and the experimental approaches required to validate this pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the established route of sesquiterpenoid formation, originating from the mevalonate (B85504) (MVA) pathway in the cytosol. The pathway can be conceptually divided into three main stages:

Stage 1: Formation of the Sesquiterpenoid Precursor, Farnesyl Pyrophosphate (FPP)

All terpenoids, including this compound, are synthesized from the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[6] In the cytosol, these are produced via the mevalonate (MVA) pathway. The sequential condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl pyrophosphate synthase (FPPS), yields the C15 compound, farnesyl pyrophosphate (FPP).[6] FPP is the universal precursor for the biosynthesis of all sesquiterpenoids.[4]

Stage 2: Cyclization of FPP to the Eudesmane Skeleton

This crucial step is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs).[4] For the formation of the eudesmane skeleton, the proposed mechanism involves the following steps:

-

Ionization of FPP: The reaction is initiated by the removal of the diphosphate (B83284) group from FPP, leading to the formation of a farnesyl cation.[7]

-

Isomerization and Cyclization: The farnesyl cation can isomerize to a nerolidyl cation, which then undergoes a series of cyclizations.[8] For eudesmane-type sesquiterpenoids, this typically involves the formation of a germacrenyl cation intermediate.[4]

-

Protonation and Secondary Cyclization: Subsequent protonation and a second cyclization event lead to the formation of the bicyclic eudesmane cation.[4]

-

Deprotonation: The final step in the formation of the hydrocarbon skeleton is the deprotonation of the eudesmane cation to yield a stable eudesmane-type sesquiterpene, such as β-eudesmol.

Stage 3: Post-Cyclization Modifications

The eudesmane hydrocarbon skeleton undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), to introduce functional groups such as hydroxyl and keto moieties.[5][9] It is hypothesized that a specific eudesmane intermediate is hydroxylated and subsequently oxidized to yield the ketone functionality characteristic of this compound.

Based on the structure of this compound, a plausible sequence of post-cyclization events is:

-

Hydroxylation: A specific CYP450 enzyme likely hydroxylates the eudesmane skeleton at a specific carbon position.

-

Oxidation: A dehydrogenase or another CYP450 enzyme then oxidizes the hydroxyl group to a ketone, yielding this compound.

The following diagram illustrates the proposed biosynthetic pathway:

Quantitative Data

As of the current literature, specific quantitative data regarding the enzyme kinetics, gene expression levels, and yields for the this compound biosynthetic pathway in Cyperus rotundus are not extensively available. Research in this area is ongoing, and future studies involving the functional characterization of the implicated enzymes will be crucial for populating the following data tables.

Table 1: Hypothetical Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| CrFPPS | IPP, DMAPP | - | - | - |

| CrSTS | FPP | - | - | - |

| CrCYP450_1 | Eudesmane Intermediate | - | - | - |

| CrDH/CYP450_2 | Hydroxylated Intermediate | - | - | - |

| Data in this table is hypothetical and awaits experimental determination. |

Table 2: Hypothetical Gene Expression Levels in C. rotundus Tissues

| Gene | Rhizome (Relative Expression) | Leaves (Relative Expression) | Roots (Relative Expression) |

| CrFPPS | - | - | - |

| CrSTS | - | - | - |

| CrCYP450_1 | - | - | - |

| CrDH/CYP450_2 | - | - | - |

| Data in this table is hypothetical and awaits experimental determination. |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-step experimental approach. The following protocols are based on established methodologies for the discovery and characterization of terpenoid biosynthetic pathways.[10][11][12]

4.1. Identification of Candidate Genes

-

RNA Sequencing and Transcriptome Assembly:

-

Extract total RNA from the rhizomes of C. rotundus, the primary site of this compound accumulation.

-

Perform high-throughput RNA sequencing (RNA-Seq).

-

Assemble the transcriptome de novo to obtain full-length transcripts.

-

-

Gene Annotation and Candidate Selection:

-

Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database) using BLAST.

-

Identify candidate genes encoding sesquiterpene synthases (STSs) and cytochrome P450 monooxygenases (CYP450s) based on conserved domains and sequence similarity to known terpenoid biosynthetic enzymes.

-

4.2. Gene Cloning and Heterologous Expression

-

Full-Length cDNA Cloning:

-

Design gene-specific primers based on the candidate gene sequences from the transcriptome.

-

Amplify the full-length coding sequences (CDS) from C. rotundus rhizome cDNA using PCR.

-

Clone the amplified CDS into an appropriate expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for yeast).

-

-

Heterologous Expression:

-

Transform the expression constructs into a suitable host, such as E. coli BL21(DE3) or a metabolically engineered strain of Saccharomyces cerevisiae.

-

Induce protein expression under optimized conditions (e.g., with IPTG for E. coli or galactose for yeast).

-

4.3. In Vitro Enzyme Assays

-

Protein Purification:

-

Lyse the host cells and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Assays:

-

For STSs, incubate the purified enzyme with FPP in a suitable buffer containing a divalent cation (e.g., Mg²⁺).

-

For CYP450s, incubate the purified enzyme (or microsomes from yeast expression) with the putative substrate (the product of the STS reaction) and a source of reducing equivalents (e.g., NADPH and a cytochrome P450 reductase).

-

-

Product Analysis:

-

Extract the reaction products with an organic solvent (e.g., n-hexane or ethyl acetate).

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards or spectral libraries.[13]

-

4.4. In Vivo Functional Characterization

-

Transient Expression in Nicotiana benthamiana:

-

Co-infiltrate N. benthamiana leaves with Agrobacterium tumefaciens strains carrying the candidate STS and CYP450 genes.

-

Analyze the volatile and non-volatile metabolites produced in the infiltrated leaves by GC-MS and LC-MS.

-

The following diagram illustrates a general experimental workflow for the functional characterization of a candidate sesquiterpene synthase:

Conclusion

The biosynthesis of this compound in Cyperus rotundus is a complex process involving multiple enzymatic steps, beginning with the universal sesquiterpenoid precursor FPP. While the general pathway for eudesmane-type sesquiterpenoid formation provides a strong foundation for understanding this process, the specific enzymes responsible for the cyclization and subsequent oxidative modifications leading to this compound remain to be definitively identified and characterized. The experimental protocols outlined in this guide provide a roadmap for future research aimed at fully elucidating this important biosynthetic pathway. Such knowledge will be invaluable for the metabolic engineering of microorganisms or plants to produce this compound and related compounds for pharmaceutical and other applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. Eudesmane-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants | MDPI [mdpi.com]

- 6. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and Engineering of Cytochrome P450s for Terpenoid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular cloning and functional characterization of three terpene synthases from unripe fruit of black pepper (Piper nigrum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cloning and functional characterization of sesquiterpene synthase genes from Inonotus obliquus using a Saccharomyces cerevisiae expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Pharmacological properties of Cyperotundone review

An In-depth Technical Guide on the Pharmacological Properties of Cyperotundone

Introduction

This compound is a sesquiterpenoid ketone, an organic compound with the chemical formula C₁₅H₂₂O, primarily isolated from the essential oils of Cyperus rotundus L. and Cyperus articulatus[1][2]. As a major bioactive constituent of Cyperus rotundus, a plant with extensive use in traditional medicine across Asia and Africa for treating stomach disorders, inflammatory diseases, and menstrual irregularities, this compound has garnered significant scientific interest[3][4][5][6][7]. Modern pharmacological studies have begun to validate these traditional uses, revealing a spectrum of biological activities including anti-inflammatory, anticancer, and antioxidant effects[6][8]. This technical guide provides a comprehensive review of the pharmacological properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action for researchers, scientists, and drug development professionals.

Pharmacological Properties

This compound, along with other sesquiterpenes like cyperene (B49723) and α-cyperone, is a key contributor to the therapeutic effects of Cyperus rotundus extracts[3][6][9]. Its pharmacological profile is characterized by its influence on critical cellular signaling pathways involved in inflammation and cancer.

Anticancer Activity

This compound has demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines. The primary mechanisms associated with its anticancer activity include the induction of apoptosis, cell cycle arrest, and the fragmentation of DNA[10][11]. Studies suggest that this compound can interfere with key cell signaling pathways, leading to the upregulation of pro-apoptotic proteins and the downregulation of survival pathways such as NF-κB and Akt[12]. Furthermore, when used in combination with conventional chemotherapy agents like adriamycin, this compound has been shown to synergistically inhibit the growth of breast cancer cells (MCF-7), suggesting its potential to enhance the efficacy of existing cancer therapies[10].

Table 1: Cytotoxic Effects of this compound and Related Extracts

| Extract/Compound | Cancer Cell Line | Cancer Type | IC50 Value | Reference |

| C. longus Essential Oil¹ | MCF-7 | Breast Cancer | 12.55 µg/mL (at 48h) | [10] |

| Chloroform Extract of C. rotundus² | HeLa | Cervical Cancer | 95.36 µg/mL | [13] |

| C. rotundus Ethanolic Extract | L1210 | Leukemia | Highly effective³ | [3] |

| Combination Therapy⁴ | MCF-7 / MCF-7/ADR | Breast Cancer | Significant Inhibition | [10][14] |

¹Essential oil rich in sesquiterpenes, including compounds structurally related to this compound. ²this compound is a known constituent of C. rotundus extracts. ³Activity was strongly associated with increased fragmentation of apoptotic DNA. ⁴this compound combined with Adriamycin.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are well-documented. Network pharmacology analyses have identified that compounds within C. rotundus essential oil, including this compound, target key inflammatory proteins such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor (TNF), and Prostaglandin-Endoperoxide Synthase 2 (PTGS2 or COX-2)[15][16]. The mechanism often involves the inhibition of the NF-κB signaling pathway, a crucial regulator of the inflammatory response[14]. By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cytokines, thereby mitigating the inflammatory cascade[7][14]. Preclinical studies using ethanolic extracts of C. rotundus have demonstrated significant reductions in ear edema and leukocyte infiltration in mouse models of skin inflammation[17].

Table 2: Anti-inflammatory and Related Activities of C. rotundus Extracts

| Activity | Model | Treatment | Dosage | Result | Reference |

| Anti-inflammatory | Carrageenan-induced rat paw edema | Ethanolic Extract | 300-500 mg/kg | Significant edema reduction | [18] |

| Anti-ulcer | Aspirin-induced ulcer in rats | Ethanolic Extract | 500 mg/kg | 41.2% inhibition of ulcer index | [18] |

| Anti-proliferative | TPA-induced skin inflammation in mice | Ethanolic Extract | Topical | Decrease in keratinocyte hyperproliferation | [17] |

Antioxidant Activity

Extracts from Cyperus rotundus rhizomes, from which this compound is derived, exhibit potent antioxidant properties. This activity is largely attributed to the plant's rich content of phenolic compounds and flavonoids[19]. These compounds are effective scavengers of free radicals. Studies using various antioxidant assays have confirmed this potential. For instance, the ethyl acetate (B1210297) extract of C. rotundus rhizomes showed a high capacity for scavenging DPPH radicals, a common measure of antioxidant strength[19]. This antioxidant action may contribute to the compound's other pharmacological effects, such as its anti-inflammatory and cytoprotective properties.

Table 3: Antioxidant Activity of C. rotundus Extracts

| Assay | Extract | Concentration | Result | Reference |

| DPPH Scavenging | Ethyl Acetate Extract | 125 µg/mL | 71% inhibition | [19] |

| DPPH Scavenging | Petroleum Ether Extract | 125 µg/mL | 63% inhibition | [19] |

| Reducing Power Assay | Ethyl Acetate Extract | 125 µg/mL | Absorbance of 0.86 | [19] |

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating key cellular signaling pathways. Diagrams generated using the DOT language illustrate these complex interactions.

Inhibition of NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are significantly mediated through the inhibition of the NF-κB pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of inflammatory genes. This compound is believed to interfere with this cascade, preventing NF-κB activation.

Induction of Apoptosis in Cancer Cells

The anticancer activity of this compound is linked to its ability to induce programmed cell death, or apoptosis. This process is tightly regulated by a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This compound shifts this balance in favor of apoptosis, leading to the activation of caspases, a family of proteases that execute the apoptotic program, resulting in cell death.

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the evaluation of this compound and related compounds.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

-

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

-

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.

-

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that is purple in solution. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a colorless/yellowish compound. The change in absorbance is measured to determine the scavenging activity.

-

Protocol:

-

Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare serial dilutions of this compound in methanol. Ascorbic acid is typically used as a positive control.

-

Reaction: In a 96-well plate, add 50 µL of each this compound dilution to different wells. Then, add 150 µL of the DPPH solution to each well.

-

Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Conclusion

This compound, a key sesquiterpenoid from Cyperus rotundus, exhibits a compelling range of pharmacological properties, most notably anticancer and anti-inflammatory activities. Its mechanisms of action, centered on the modulation of fundamental signaling pathways like NF-κB and the induction of apoptosis, underscore its therapeutic potential. The quantitative data from in vitro and in vivo studies, though often derived from extracts rich in the compound, provide a strong rationale for its further investigation as a standalone therapeutic agent or as an adjunct to existing therapies. The standardized protocols provided herein offer a framework for continued research into this compound, facilitating the rigorous evaluation required for potential drug development. Further studies focusing on the pure compound's bioavailability, toxicology, and efficacy in more complex disease models are critical next steps in translating its pharmacological promise into clinical applications.

References

- 1. This compound, 3466-15-7 [thegoodscentscompany.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. mail.greenpharmacy.info [mail.greenpharmacy.info]

- 5. Cyperus spp.: A Review on Phytochemical Composition, Biological Activity, and Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemistry, data mining, pharmacology, toxicology and the analytical methods of Cyperus rotundus L. (Cyperaceae): a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural products in Cyperus rotundus L. (Cyperaceae): an update of the chemistry and pharmacological activities - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00478F [pubs.rsc.org]

- 8. iosrphr.org [iosrphr.org]

- 9. ijsrtjournal.com [ijsrtjournal.com]

- 10. Chemical Composition and Anticancer Activity of Essential Oils from Cyperaceae Species: A Comprehensive Review [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 14. scielo.br [scielo.br]

- 15. Unravelling the anti-inflammatory activity of Cyperus rotundus essential oil through gas chromatography-mass spectrometry analysis, network pharmacology, and molecular docking approaches | Plant Science Today [horizonepublishing.com]

- 16. researchgate.net [researchgate.net]

- 17. Preclinical study of the topical anti-inflammatory activity of Cyperus rotundus L. extract (Cyperaceae) in models of skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. applications.emro.who.int [applications.emro.who.int]

- 19. Antioxidant and phenolic content of Cyperus rotundus rhizomes [wisdomlib.org]

Preliminary Biological Screening of Cyperotundone: A Technical Guide

Introduction

Cyperotundone is a sesquiterpenoid ketone that has been isolated from several medicinal plants, most notably from the rhizomes of Cyperus species, such as Cyperus rotundus L.[1][2]. As a prominent bioactive constituent of a plant widely used in traditional medicine for treating various ailments, including inflammatory conditions and stomach disorders, this compound has garnered significant interest within the scientific community.[3][4]. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, focusing on its anti-inflammatory, anticancer, and antioxidant activities. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways and workflows.

Data Presentation: Summary of Biological Activities

The biological efficacy of this compound has been quantified across several studies. The following tables summarize the key findings for its anti-inflammatory, cytotoxic, and antioxidant properties.

Table 1: Anti-inflammatory Activity of this compound and Related Compounds

| Compound/Extract | Assay | Cell Line / Model | IC50 / Inhibition | Reference |

| This compound | NF-κB Activation Inhibition | HEK293T cells | 13.9 µM | [1] |

| Isothis compound | NF-κB Activation Inhibition | HEK293T cells | 12.5 µM | [1] |

| Methanol (B129727) Extract of C. rotundus | Analgesic (Acetic Acid Writhing) | Mice | 73.44% Inhibition (500 mg/kg) | [5] |

| Ethyl Acetate (B1210297) Extract of C. rotundus | Anti-inflammatory (Carrageenan-induced paw edema) | Rats | Significant reduction in paw volume | [5] |

Table 2: Cytotoxic Activity of this compound and Related Extracts

| Compound/Extract | Cancer Cell Line | Assay | IC50 Value | Reference |

| This compound (with Adriamycin) | MCF-7 (Breast Cancer) | Apoptosis Induction | - | [6] |

| This compound (with Adriamycin) | MCF-7/ADR (Resistant Breast Cancer) | Apoptosis Induction | - | [6] |

| Methanolic Extract of C. rotundus | MCF-7 (Breast Cancer) | MTT Assay | 4.52 ± 0.57 µg/mL | [7] |

| Methanolic Extract of C. rotundus | HeLa (Cervical Cancer) | MTT Assay | 5.12 ± 0.31 µg/mL | [7] |

| Methanolic Extract of C. rotundus | Hep G2 (Liver Cancer) | MTT Assay | 6.84 ± 0.42 µg/mL | [7] |

| N-hexane Fraction of C. rotundus | MCF-7 (Breast Cancer) | MTT Assay | Potent Activity | [8] |

| Ethanol Extract of C. rotundus | 4T1 (Breast Cancer) | MTT Assay | 139.92 ± 0.91 µg/mL | [9] |

Table 3: Antioxidant Activity of Cyperus rotundus Extracts

| Extract | Assay | IC50 Value / Result | Reference |

| Ethanol Extract | DPPH Scavenging | 41.12 ± 0.03 µg/mL | [9] |

| Ethyl Acetate Extract | DPPH Scavenging | 71% inhibition at 125 µg/mL | [10] |

| Petroleum Ether Extract | DPPH Scavenging | 63% inhibition at 125 µg/mL | [10] |

| Ethyl Acetate Extract | Reducing Power Assay | 0.86 (Absorbance at 125 µg/mL) | [10] |

| Hydroalcoholic Extract | DPPH Scavenging | High Scavenging Activity | [11] |

| Hydroalcoholic Extract | Superoxide Scavenging | Powerful Scavenging Activity | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the extraction and isolation of this compound, as well as for key bioassays.

Extraction and Bioassay-Guided Isolation of this compound

The isolation of this compound typically follows a bioassay-guided fractionation approach, ensuring that the most active components are purified.

Protocol:

-

Plant Material Preparation: Air-dried and powdered rhizomes of Cyperus rotundus (e.g., 20 kg) are used as the starting material.[1]

-

Maceration: The powdered rhizomes are extracted multiple times (e.g., 5 times) with 95% methanol (MeOH) at room temperature for 24 hours per extraction.[1]

-

Concentration: The combined MeOH extracts are concentrated under reduced pressure to yield a crude extract.[1]

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether (PE), ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield different fractions.[1]

-

Biological Screening of Fractions: Each fraction is tested for the desired biological activity (e.g., anti-inflammatory or cytotoxic). The most potent fraction is selected for further separation.

-

Column Chromatography: The active fraction (e.g., the PE fraction) is subjected to silica (B1680970) gel column chromatography.[12] Elution is performed with a gradient of solvents, such as PE and acetone, starting with 100% PE and gradually increasing the polarity.[12]

-

Fraction Collection and Analysis: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar profiles are combined.

-

Purification: The combined fractions containing the target compound are further purified using techniques like semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1] High-Speed Counter-Current Chromatography (HSCCC) has also been effectively used for preparative isolation.[13]

Anti-inflammatory Activity Assays

This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[1]

Protocol:

-

Cell Culture: Human embryonic kidney (HEK293T) cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Transfection: Cells are co-transfected with plasmids containing an NF-κB luciferase reporter and a Renilla luciferase control vector.

-

Treatment: After 24 hours, cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway. Dexamethasone is often used as a positive control.[1]

-

Lysis and Measurement: After a defined period (e.g., 6-8 hours), cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The percentage of inhibition is determined relative to the TNF-α-stimulated control. IC50 values are calculated from the dose-response curve.

Anticancer Activity Assays

This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[7]

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[7]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., methanolic extract of C. rotundus) for a specified duration (e.g., 24-48 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined.[7]

Antioxidant Activity Assays

This assay measures the ability of a compound to act as a free radical scavenger.[9][14]

Protocol:

-

Sample Preparation: Prepare different concentrations of the test extract (e.g., 10-100 µg/mL) in a suitable solvent like methanol.[14]

-

DPPH Solution: Prepare a fresh solution of DPPH in methanol.

-

Reaction: Add the sample solution to the DPPH solution in a test tube or 96-well plate.[14] Ascorbic acid is commonly used as a positive control.

-

Incubation: Allow the reaction to proceed in the dark at room temperature for 30 minutes.[14]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.[9]

Signaling Pathways and Mechanisms of Action

Preliminary studies suggest that this compound exerts its biological effects through the modulation of specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway

This compound's anti-inflammatory effects are linked to the inhibition of the NF-κB pathway.[1] In response to inflammatory stimuli like TNF-α or lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes. This compound can interfere with this process, leading to reduced expression of mediators like iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), as well as inflammatory cytokines.

Anticancer Mechanism: Induction of Apoptosis

The anticancer activity of this compound, particularly when combined with chemotherapeutic agents, appears to involve the induction of apoptosis (programmed cell death).[6] Studies suggest this is achieved by increasing the generation of Reactive Oxygen Species (ROS) within cancer cells. Elevated ROS levels can disrupt cellular homeostasis and trigger apoptotic signaling cascades, potentially through the NRF2/ARE pathway, leading to cell death in cancer cells, including drug-resistant variants.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Unravelling the anti-inflammatory activity of Cyperus rotundus essential oil through gas chromatography-mass spectrometry analysis, network pharmacology, and molecular docking approaches | Plant Science Today [horizonepublishing.com]

- 4. Unravelling the anti-inflammatory activity of Cyperus rotundus essential oil through gas chromatography-mass spectrometry analysis, network pharmacology, and molecular docking approaches [agris.fao.org]

- 5. japsonline.com [japsonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxic effect of Cyperus rotundus rhizome extract on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oamjms.eu [oamjms.eu]

- 9. scitepress.org [scitepress.org]

- 10. Antioxidant and phenolic content of Cyperus rotundus rhizomes [wisdomlib.org]

- 11. In vitro antioxidant and free radical scavenging activity of Cyperus rotundus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Preparative isolation and purification of this compound and α- cyperone from Cyperus rotundus Linn. with high speed counter-current chromatography | Semantic Scholar [semanticscholar.org]

- 14. journalofchemistry.org [journalofchemistry.org]

The Discovery and Pharmacological Journey of Cyperotundone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyperotundone, a sesquiterpenoid ketone first identified in the mid-20th century, has emerged as a molecule of significant interest in pharmacological research. Primarily isolated from plants of the Cyperus genus, notably Cyperus rotundus, this natural compound has demonstrated a compelling range of biological activities, with anti-inflammatory and anticancer properties being the most extensively studied. This technical guide provides a comprehensive overview of the discovery of this compound, its structural elucidation, and the historical progression of research into its therapeutic potential. Detailed experimental methodologies, quantitative data on its biological efficacy, and elucidation of its molecular mechanisms of action are presented to serve as a valuable resource for the scientific community.

Discovery, Isolation, and Structural Elucidation

The journey of this compound research began with the phytochemical exploration of Cyperus rotundus, a plant with a long history of use in traditional medicine.

1.1. First Isolation and Characterization

The pioneering work on the isolation and characterization of this compound was conducted by Hikino, Aota, and Takemoto in the mid-1960s.[1][2] Their research, published in 1965 and 1967, detailed the identification of several ketones from Cyperus species, among which was the novel sesquiterpenoid they named this compound.[1][3] The initial structural elucidation was achieved through a combination of chemical degradation and spectroscopic methods available at the time, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.[1][4]

1.2. Spectroscopic Data

The structure of this compound (C₁₅H₂₂O) was definitively established through extensive spectroscopic analysis.[5][6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy have been instrumental in confirming the carbon skeleton and stereochemistry of this compound.[8][9][10] The chemical shifts and coupling constants provide a detailed map of the molecule's structure.

-

Mass Spectrometry (MS): Mass spectral data provides the molecular weight and fragmentation pattern of this compound, further confirming its chemical formula and structural features.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, notably the characteristic ketone carbonyl group.[6][7]

Biological Activities and Mechanism of Action

This compound has been shown to possess a variety of biological activities, with a significant focus on its anti-inflammatory and anticancer effects.

2.1. Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12]

Mechanism of Action: Inflammatory stimuli typically lead to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[13][14] Research has demonstrated that this compound can inhibit this cascade by suppressing the phosphorylation of both IκBα and the p65 subunit of NF-κB.[11] This action prevents the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.

2.2. Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.[15] Its anticancer mechanism is primarily attributed to the induction of apoptosis and cell cycle arrest.

Mechanism of Action:

-

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a key role in regulating apoptosis, with pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2.[16][17][18][19] this compound is believed to induce apoptosis by altering the balance of these proteins, leading to the activation of caspases, the executioners of apoptosis.[20]

-

Cell Cycle Arrest: Uncontrolled cell proliferation is a hallmark of cancer. This compound has been shown to interfere with the cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from dividing and proliferating.

Quantitative Data

The biological efficacy of this compound and related extracts has been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.

Table 1: Anti-inflammatory and Anticancer IC₅₀ Values for this compound and Related Extracts

| Compound/Extract | Target/Cell Line | Assay | IC₅₀ Value | Reference |

| This compound | NF-κB Pathway | Luciferase Reporter Assay | 69.5 ± 2.9 µM | [4] |

| C. rotundus Essential Oil | HCT-116 (Colon Cancer) | MTT Assay | 1.06 µg/mL | [21] |

| C. rotundus Essential Oil | HepG2 (Liver Cancer) | MTT Assay | 1.17 µg/mL | [21] |

| C. rotundus Essential Oil | MCF-7 (Breast Cancer) | MTT Assay | 2.22 µg/mL | [21] |

| C. rotundus Essential Oil | HeLa (Cervical Cancer) | MTT Assay | 8.307 µg/mL | [21] |

| C. rotundus Chloroform Extract | HeLa (Cervical Cancer) | MTT Assay | 95.36 µg/mL | [15] |

| C. rotundus Aqueous Extract | DPPH Radical Scavenging | Antioxidant Assay | 337.42 ± 22.84 µg/mL | [8] |

| C. rotundus Ethanolic Extract | DPPH Radical Scavenging | Antioxidant Assay | 447.53 ± 33.8 µg/mL | [8] |

Note: IC₅₀ values for extracts represent the potency of a complex mixture and not solely that of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used in this compound research. Specific parameters may need to be optimized for different experimental setups.

4.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22][23][24]

-

Treatment: Treat the cells with various concentrations of this compound (and appropriate controls) for a specified duration (e.g., 24, 48, or 72 hours).[22][23][24]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[22][23][24]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[22][23][24]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[22][23][24]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.[22][23][24]

4.2. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model to evaluate the anti-inflammatory activity of a compound in vivo.

Protocol:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.[25][26][27][28][29]

-

Grouping and Pre-treatment: Divide the animals into groups and administer this compound (at various doses), a vehicle control, and a positive control (e.g., a known anti-inflammatory drug) orally or via injection.[25][26][27][28][29]

-

Induction of Edema: After a specific pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the hind paw of each animal to induce localized inflammation and edema.[25][26][27][28][29]

-

Measurement of Paw Volume: Measure the volume of the inflamed paw at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection using a plethysmometer.[25][26][27][28][29]

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.[25][26][27][28][29]

Conclusion and Future Perspectives

This compound, a sesquiterpenoid with a rich history of investigation, continues to be a promising natural product for drug discovery. Its well-defined anti-inflammatory and anticancer properties, coupled with an increasing understanding of its molecular mechanisms of action, provide a solid foundation for further research. Future studies should focus on the preclinical and clinical evaluation of pure this compound to translate the extensive in vitro and in vivo findings into tangible therapeutic applications. The development of novel derivatives and drug delivery systems may further enhance its efficacy and bioavailability, paving the way for its potential use in the treatment of inflammatory diseases and various forms of cancer.

References

- 1. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of this compound [jstage.jst.go.jp]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 5. Natural products in Cyperus rotundus L. (Cyperaceae): an update of the chemistry and pharmacological activities - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00478F [pubs.rsc.org]

- 6. Phytochemistry, data mining, pharmacology, toxicology and the analytical methods of Cyperus rotundus L. (Cyperaceae): a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Morphological and Chemoprofile (Liquid Chromatography-mass Spectroscopy and Gas Chromatography-mass Spectroscopy) Comparisons of Cyperus scariosus R. Br and Cyperus rotundus L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Suppression of NLRP3 and NF-κB signaling pathways by α-Cyperone via activating SIRT1 contributes to attenuation of LPS-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms of System Control of NF-κB Signaling by IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 15. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 16. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 17. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bistability in Apoptosis: Roles of Bax, Bcl-2, and Mitochondrial Permeability Transition Pores - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bcl-2 regulates amplification of caspase activation by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. merckmillipore.com [merckmillipore.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

Cyperotundone: A Technical Guide for Researchers

An In-depth Overview of the Molecular Characteristics, Bioactivities, and Experimental Protocols of a Promising Sesquiterpenoid

Introduction

Cyperotundone, a sesquiterpenoid ketone, has emerged as a molecule of significant interest within the scientific community. Primarily isolated from the essential oils of Cyperus articulatus and Cyperus rotundus, this natural compound has demonstrated a range of biological activities, positioning it as a compelling candidate for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and a detailed exploration of its biological effects and the experimental methodologies used to elucidate them.

Molecular Identity and Physicochemical Properties

This compound is chemically classified as an organic ketone with the molecular formula C15H22O. Its systematic IUPAC name is (1R,7R,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.0¹,⁵]undec-4-en-3-one. The structural and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H22O | [2] |

| IUPAC Name | (1R,7R,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.0¹,⁵]undec-4-en-3-one | [2] |

| Molar Mass | 218.340 g·mol⁻¹ | [2] |

| Melting Point | 46–47.5 °C | [2] |

| Boiling Point | 286.40 °C | [2] |

| Solubility in Water | 0.04497 g/L | [2] |

| log P | 6.570 | [2] |

Biological Activities and Quantitative Data

This compound has been reported to exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following tables summarize the available quantitative data for these activities. It is important to note that much of the existing research has been conducted on the essential oils and extracts of Cyperus rotundus, with data on pure this compound being more limited.

Anticancer Activity

The essential oil of Cyperus rotundus, which contains this compound, has demonstrated significant cytotoxic activity against various cancer cell lines. One study reported that a combination of this compound and adriamycin significantly inhibited the growth of MCF-7 breast cancer cells.[3]

| Cell Line | Extract/Compound | IC50 Value | Reference |

| HCT-116 (Colon Cancer) | C. rotundus Essential Oil | 1.06 µg/mL | [4][5] |

| HepG2 (Liver Cancer) | C. rotundus Essential Oil | 1.17 µg/mL | [4][5] |

| MCF-7 (Breast Cancer) | C. rotundus Essential Oil | 2.22 µg/mL | [4][5] |

| HeLa (Cervical Cancer) | C. rotundus Essential Oil | 8.307 µg/mL | [4][5] |

| HeLa (Cervical Cancer) | C. rotundus Chloroform Extract | 95.36 µg/mL | [6] |

| MCF-7 (Breast Cancer) | C. rotundus n-hexane Fraction | 120.819 µg/mL | [7] |

| MCF-7 (Breast Cancer) | C. rotundus Ethanol Extract | 122.98 µg/mL | [8] |

| MCF-7 (Breast Cancer) | This compound + Adriamycin | Synergistic Inhibition | [3] |

| NF-κB Pathway | Isothis compound (isomer) | 34.5 to 73.7 µmol/L | [9] |

Antimicrobial Activity

Extracts from Cyperus rotundus have shown inhibitory effects against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key measure of this activity.

| Microorganism | Extract/Compound | MIC Value | Reference |

| Staphylococcus aureus | C. rotundus Rhizome Extract | 0.5 - 5 mg/mL | [10] |

| Salmonella enteritidis | C. rotundus Rhizome Extract | 0.5 - 5 mg/mL | [10] |

| Enterococcus faecalis | C. rotundus Rhizome Extract | 0.5 - 5 mg/mL | [10] |

| Ampicillin-Resistant S. aureus | C. rotundus Extract | 0.5 mg/mL | [8] |

| Various Bacteria | C. rotundus Extract | 62.5 µg/mL | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Cyperus rotundus

Method: High-Speed Counter-Current Chromatography (HSCCC)[2]

-

Preparation of Essential Oil: The rhizomes of Cyperus rotundus are hydrodistilled to obtain the essential oil.

-

Solvent System: A two-phase solvent system consisting of n-hexane, acetonitrile, acetone, and water in a 7:6:0.5:1.5 (v/v) ratio is prepared. The mixture is thoroughly shaken and allowed to separate in a separation funnel. The upper and lower phases are collected.

-

HSCCC Separation:

-

The multiplayer coil column is filled with the upper phase as the stationary phase.

-

The apparatus is rotated at a high speed (e.g., 850 rpm) while the lower phase (mobile phase) is pumped into the column at a specific flow rate (e.g., 1.5 mL/min).

-

Once hydrodynamic equilibrium is reached, a sample of the essential oil dissolved in the solvent mixture is injected.

-

The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 254 nm).

-

Fractions are collected at regular intervals.

-

-

Purification and Identification: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of this compound. The structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Anticancer Activity Assessment (MTT Assay)

Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay[6]

-

Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound (or the extract being tested) and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (e.g., DMSO) only.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from a dose-response curve.

Antimicrobial Activity Assessment (Broth Microdilution Method)

Method: Determination of Minimum Inhibitory Concentration (MIC)[8]

-

Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium overnight. The bacterial suspension is then diluted to a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL, corresponding to a 0.5 McFarland standard).

-

Serial Dilutions: A two-fold serial dilution of this compound (or the extract) is prepared in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the test substance that shows no visible bacterial growth (turbidity).

Anti-inflammatory Activity Assessment (Western Blot for NF-κB Pathway)

Method: Western Blot Analysis of NF-κB Pathway Proteins[12][13][14]

-

Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of different concentrations of this compound.

-

Protein Extraction: After treatment, cells are lysed to extract total protein or fractionated to separate nuclear and cytoplasmic proteins. Protease and phosphatase inhibitors are added to the lysis buffer to prevent protein degradation and dephosphorylation.[14]

-

Protein Quantification: The total protein concentration in each sample is determined using a protein assay, such as the BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest in the NF-κB pathway, such as phospho-p65, total p65, phospho-IκBα, and total IκBα. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of the target proteins are normalized to the loading control.

Signaling Pathway and Mechanism of Action

The anti-inflammatory and potential anticancer effects of this compound and related compounds from Cyperus rotundus are believed to be mediated, at least in part, through the modulation of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.[7]

The NF-κB signaling pathway is a central regulator of the inflammatory response.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[15]

Research suggests that compounds from Cyperus rotundus can inhibit the activation of the NF-κB pathway.[7] This inhibition can occur at various levels, such as preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB.[13] By suppressing the NF-κB pathway, this compound can downregulate the expression of inflammatory enzymes and cytokines, thereby exerting its anti-inflammatory effects.

Below is a diagram illustrating the proposed mechanism of action of this compound on the NF-κB signaling pathway.

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a sesquiterpenoid with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. The available data, primarily from studies on Cyperus rotundus extracts and essential oils, highlight its potent biological activities. This technical guide provides researchers with a foundational understanding of this compound's molecular characteristics, a summary of its bioactivities with quantitative data, and detailed experimental protocols to facilitate further investigation. Future research should focus on elucidating the precise mechanisms of action of pure this compound and conducting preclinical and clinical studies to validate its therapeutic efficacy and safety.

References

- 1. [논문]Identification of ketones inCyperus [scienceon.kisti.re.kr]

- 2. Preparative isolation and purification of this compound and α- cyperone from Cyperus rotundus Linn. with high speed counter-current chromatography | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. The Synergy and Mode of Action of Cyperus rotundus L. Extract Plus Ampicillin against Ampicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. α-Cyperone (CYP) down-regulates NF-κB and MAPKs signaling, attenuating inflammation and extracellular matrix degradation in chondrocytes, to ameliorate osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Spectroscopic and Biological Insights into Cyperotundone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Cyperotundone, a sesquiterpenoid of significant interest isolated from Cyperus rotundus. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and explores its biological activity through the lens of a key signaling pathway.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses.

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum of this compound reveals 15 distinct carbon signals, consistent with its sesquiterpenoid structure. The chemical shifts provide insight into the electronic environment of each carbon atom.

| Carbon No. | Chemical Shift (δ) in ppm |

| 1 | 41.3 |

| 2 | 181.9 |

| 3 | 33.8 |

| 4 | 45.5 |

| 5 | 58.8 |

| 6 | 27.1 |

| 7 | 41.7 |

| 8 | 24.9 |

| 9 | 30.6 |

| 10 | 133.5 |

| 11 | 28.5 |

| 12 | 19.7 |

| 13 | 8.4 |

| 14 | 16.9 |

| 15 | 24.9 |

¹H Nuclear Magnetic Resonance (NMR) Data

While a complete, unambiguous peak-by-peak assignment for the ¹H NMR spectrum of this compound from the available literature is challenging due to overlapping signals and differing experimental conditions, characteristic proton signals have been reported. These include signals corresponding to methyl groups and protons on the terpenoid backbone. For detailed structural confirmation, 2D NMR techniques such as COSY, HSQC, and HMBC are typically employed.

Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound.

| Ion | m/z |

| [M]+ | 218.1671 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of natural products like this compound. The following are generalized experimental protocols for NMR and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

A sample of purified this compound (typically 5-10 mg for ¹³C NMR and 1-5 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube.

-

The solution is homogenized by gentle vortexing or inversion.

Data Acquisition:

-

¹H NMR: One-dimensional proton spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: One-dimensional carbon spectra are acquired with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

2D NMR (COSY, HSQC, HMBC): These experiments are performed using standard pulse programs provided by the spectrometer manufacturer to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC), which are essential for unambiguous assignment of all signals.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.

Sample Preparation: